グリシン,N-(N-L-γ-グルタミル-D-システイニル)-

説明

科学的研究の応用

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- has numerous scientific research applications across various fields:

Chemistry: It is used as a model compound to study peptide bond formation and enzymatic catalysis.

Industry: It is used in the production of antioxidants and as a component in various biochemical assays.

作用機序

Target of Action

The primary targets of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)-, also known as Glutathione (GSH), are reactive oxygen species (ROS) and enzymes involved in detoxification processes . GSH is a cofactor for some enzymes, including glutathione peroxidase .

Mode of Action

GSH participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Biochemical Pathways

GSH is involved in several biochemical pathways. It participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes . GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria .

Pharmacokinetics

The pharmacokinetics of GSH are complex due to its role in various biochemical processes. It is involved in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . .

Result of Action

The action of GSH results in the detoxification of harmful substances, reduction of oxidative stress, and maintenance of cellular health . It helps to maintain the redox balance within cells, which is crucial for cellular functions . GSH depletion may play a central role in inflammatory diseases and COVID-19 pathophysiology, host immune response, and disease severity and mortality .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GSH. Oxidative stress, for example, can lower GSH levels, affecting its ability to protect against cell and tissue damage . Therapies enhancing GSH could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19, and increasing GSH levels may prevent and subdue these diseases .

生化学分析

Biochemical Properties

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is a potent antioxidant that participates in redox reactions by cycling between its reduced (GSH) and oxidized (GSSG) forms. It interacts with several enzymes, including glutathione peroxidase, which reduces hydrogen peroxide and lipid peroxides, and glutathione reductase, which regenerates GSH from GSSG. Additionally, it serves as a substrate for glutathione S-transferases, which catalyze the conjugation of GSH to various electrophilic compounds, aiding in detoxification .

Cellular Effects

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- influences various cellular processes, including cell proliferation, apoptosis, and immune responses. It modulates cell signaling pathways such as the Keap1-Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification genes. This compound also affects gene expression by altering the redox state of transcription factors and other regulatory proteins . In cellular metabolism, it plays a role in the synthesis of DNA and proteins, as well as in the detoxification of reactive oxygen species (ROS).

Molecular Mechanism

At the molecular level, Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- exerts its effects through various mechanisms. It acts as a reducing agent, donating electrons to neutralize ROS and other free radicals. This compound also forms conjugates with toxic substances, facilitating their excretion. Furthermore, it modulates the activity of enzymes involved in redox reactions and influences the expression of genes related to oxidative stress and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- can change over time due to its stability and degradation. It is relatively stable under physiological conditions but can be degraded by enzymes such as gamma-glutamyltranspeptidase. Long-term studies have shown that this compound can maintain cellular redox balance and protect against oxidative damage over extended periods . Its effectiveness may decrease if not properly stored or if exposed to conditions that promote degradation.

Dosage Effects in Animal Models

The effects of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance antioxidant defenses and improve cellular function. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the benefits plateau or diminish beyond a certain dosage.

Metabolic Pathways

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is involved in several metabolic pathways, including the gamma-glutamyl cycle, which is crucial for its synthesis and degradation. It interacts with enzymes such as gamma-glutamylcysteine synthetase and glutathione synthetase during its synthesis. This compound also affects metabolic flux by modulating the levels of various metabolites and cofactors involved in redox reactions .

Transport and Distribution

Within cells and tissues, Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is transported and distributed by specific transporters and binding proteins. Members of the ATP-binding cassette (ABC) transporter family facilitate its excretion from cells. Additionally, it can be transported across cellular membranes by gamma-glutamyltranspeptidase and other transporters . Its localization and accumulation are influenced by these transport mechanisms.

Subcellular Localization

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is predominantly localized in the cytosol but can also be found in other subcellular compartments such as mitochondria and the nucleus. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to different compartments. This localization is crucial for its role in maintaining cellular redox balance and protecting against oxidative damage .

準備方法

Synthetic Routes and Reaction Conditions

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP)-requiring reaction catalyzed by the enzyme glutamate-cysteine ligase . This reaction is the rate-limiting step in the biosynthesis of glutathione .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The production process can be optimized by adjusting the medium composition, including amino acids and other nutrients, and by employing genetic engineering techniques to enhance the yield .

化学反応の分析

Types of Reactions

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- undergoes various chemical reactions, including oxidation, reduction, and conjugation reactions. It is a cofactor in multiple enzymatic reactions, such as those catalyzed by glutathione S-transferase enzymes .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions often occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products

The major products formed from these reactions include oxidized forms of the compound, such as glutathione disulfide, and conjugates with various endogenous and exogenous substances .

類似化合物との比較

Similar Compounds

Glutathione (L-gamma-glutamyl-L-cysteinyl-glycine): A tripeptide with similar antioxidant properties.

Gamma-glutamylcysteine: A dipeptide that is a direct precursor to glutathione.

Tiopronin: A compound with a similar structure used in the treatment of cystinuria.

Uniqueness

Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is unique due to its specific gamma-bond between L-glutamic acid and L-cysteine, which is relatively rare in nature. This unique bond makes it a crucial intermediate in the biosynthesis of glutathione, distinguishing it from other similar compounds .

特性

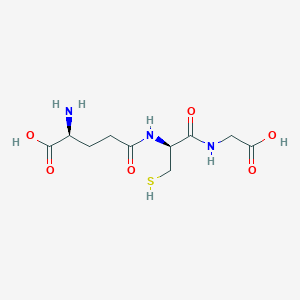

IUPAC Name |

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303707 | |

| Record name | L-γ-Glutamyl-D-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128960-77-0 | |

| Record name | L-γ-Glutamyl-D-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128960-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-γ-Glutamyl-D-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。